2-Methyl-1-(pyridin-2-yl)propan-2-amine
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Overview
Description
2-Methyl-1-(pyridin-2-yl)propan-2-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine and is characterized by the presence of a methyl group and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-2-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with isopropylamine in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, tetrahydrofuran (THF).
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-1-(pyridin-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(pyridin-2-yl)propan-1-amine
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide
Uniqueness
2-Methyl-1-(pyridin-2-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds, making it valuable in various research and industrial applications .
Properties
CAS No. |
566156-01-2 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,10)7-8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 |
InChI Key |
BDJDYPNPNAFBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)N |
Origin of Product |
United States |
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